![molecular formula C17H21N3O2S B2439505 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 851129-44-7](/img/structure/B2439505.png)
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including structures related to 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone, have been the subject of extensive research due to their wide range of biological activities. These compounds have shown potential in the development of novel therapeutic agents due to their diverse pharmacological profiles.
Antimicrobial and Anticancer Activities : Oxadiazole derivatives exhibit significant antimicrobial and anticancer activities. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine type of nitrogen atom, allows for effective binding with different enzymes and receptors in biological systems. This interaction facilitates various biological activities, including antimicrobial and anticancer effects (Verma et al., 2019).
Wide Range of Pharmacological Activities : The versatility of the oxadiazole ring structure has enabled the synthesis of derivatives that display a broad spectrum of pharmacological actions. These include anti-inflammatory, antidiabetic, antiviral, and antioxidative properties. The effectiveness of these derivatives is attributed to their ability to undergo numerous weak interactions, thereby eliciting a wide array of bioactivities (Jalhan et al., 2017).
Chemical Transformations and Synthetic Potential : The oxadiazole moiety, due to its unique chemical structure, has been used extensively in the synthesis of various heterocyclic compounds. These include fused heterocycles like 1-benzofurans, indoles, and their complex derivatives, highlighting the synthetic utility and chemical transformation potential of oxadiazole derivatives (Petrov & Androsov, 2013).
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-7-9-20(10-8-13)16(21)12-23-17-19-18-15(22-17)11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRNWKJTIYCWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone |
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